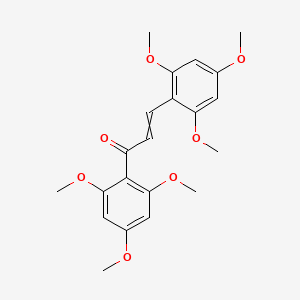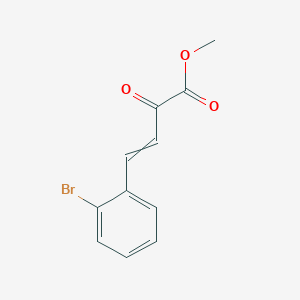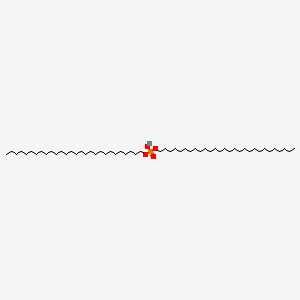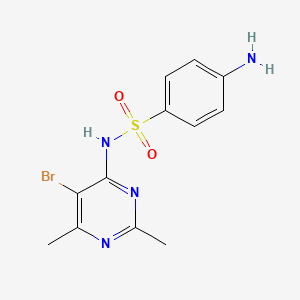![molecular formula C9H6N2O5 B14163319 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core with carboxylic acid and hydroxy functional groups. It has been studied for its biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- has been extensively studied for its applications in:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors involved in disease pathways. The compound may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. Molecular pathways involved include signal transduction pathways that regulate cell proliferation, apoptosis, and other cellular processes .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound has a similar core structure but differs in the position and number of carboxylic acid groups.
1H-Pyrrolo[2,3-b]pyridine derivatives: These derivatives may have various substitutions on the pyridine ring, leading to different biological activities and applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H6N2O5 |
|---|---|
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6N2O5/c12-3-1-2-10-7-4(3)5(8(13)14)6(11-7)9(15)16/h1-2H,(H,13,14)(H,15,16)(H2,10,11,12) |
Clé InChI |
RKWZRZBCXJZZGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)

![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)



![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)
